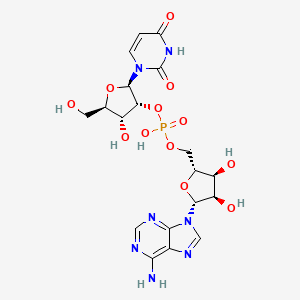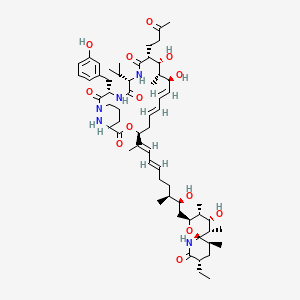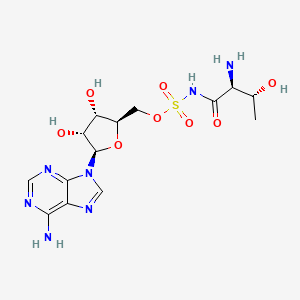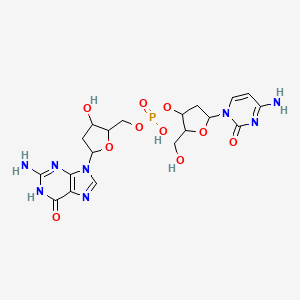![molecular formula C17H23IN4O8S B10777373 (2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10777373.png)
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione is a small molecule compound with the chemical formula C17H23IN4O8S. It is known for its role as an inhibitor of the glyoxalase I enzyme, which is involved in the detoxification of cytotoxic α-ketoaldehydes such as methylglyoxal
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione typically involves the reaction of glutathione with N-hydroxy-N-iodophenylcarbamoyl chloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the stability of the product . The reaction conditions often include the use of a base such as sodium hydroxide to neutralize the hydrochloric acid generated during the reaction.
Industrial Production Methods
Industrial production methods for S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment. The purification of the product can be achieved through techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, regenerating the thiol groups.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products Formed
The major products formed from these reactions include disulfide-linked glutathione derivatives, reduced glutathione, and substituted phenylcarbamoyl derivatives.
Scientific Research Applications
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: The compound is used to investigate the role of glyoxalase I in cellular detoxification processes.
Industry: The compound is used in the development of enzyme inhibitors and as a reference standard in analytical chemistry.
Mechanism of Action
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione exerts its effects by inhibiting the glyoxalase I enzyme. The compound binds to the active site of the enzyme, forming a stable complex that prevents the conversion of hemimercaptal to S-lactoylglutathione . This inhibition disrupts the detoxification of methylglyoxal, leading to the accumulation of cytotoxic intermediates and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- S-(N-Hydroxy-N-Bromophenylcarbamoyl)Glutathione
- S-(N-Hydroxy-N-Chlorophenylcarbamoyl)Glutathione
- S-(N-Hydroxy-N-Fluorophenylcarbamoyl)Glutathione
Uniqueness
S-(N-Hydroxy-N-Iodophenylcarbamoyl)Glutathione is unique due to the presence of the iodine atom, which enhances its binding affinity to the glyoxalase I enzyme compared to other halogenated derivatives . This increased affinity makes it a more potent inhibitor and a valuable tool in studying enzyme inhibition and developing therapeutic agents.
Properties
Molecular Formula |
C17H23IN4O8S |
|---|---|
Molecular Weight |
570.4 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[hydroxy-(N-hydroxy-4-iodoanilino)methyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C17H23IN4O8S/c18-9-1-3-10(4-2-9)22(30)17(29)31-8-12(15(26)20-7-14(24)25)21-13(23)6-5-11(19)16(27)28/h1-4,11-12,17,29-30H,5-8,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t11-,12-,17?/m0/s1 |
InChI Key |
SCHAHXXLASZJCD-FAGLKTCQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1N(C(O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O)I |
Canonical SMILES |
C1=CC(=CC=C1N(C(O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-({4-[(1R)-4-[(2R,4S,5S)-2,4-diamino-6-oxohexahydropyrimidin-5-yl]-1-(2,2,2-trifluoro-1,1-dihydroxyethyl)butyl]phenyl}carbonyl)-L-glutamic acid](/img/structure/B10777321.png)
![(1R,9R,12R,13S,14R,17S,18E,20R,21R,23R,24R,25R,27R)-17-ethyl-1,14,20-trihydroxy-23,25-dimethoxy-12-[(E)-1-[(1R,3R,4R)-3-methoxy-4-(1-methylindol-5-yl)oxycyclohexyl]prop-1-en-2-yl]-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B10777333.png)

![[Amino-[7-[[6-(1-ethanimidoylpiperidin-4-yl)oxy-2-methylbenzimidazol-1-yl]methyl]naphthalen-2-yl]methylidene]azanium](/img/structure/B10777341.png)
![(2S,3R)-2-[[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]amino]-6-(diaminomethylideneamino)-3-formylhexanoic acid](/img/structure/B10777342.png)


![(10S,11R,12S,14S,16R,20R,21R,22S)-16-[(S)-amino(hydroxy)methoxy]-12-hydroxy-20-[(E,2R,3R,7R,8S,9R)-11-[hydroxymethyl(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-enyl]-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B10777359.png)




